MFCD03622658
Description
The compound MFCD03622658 is a chemical entity identified by its MDL number.
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24g/mol |
IUPAC Name |
5-(2-hydroxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H12N4O2/c1-6-3-4-9(16)8(5-6)12-10-7(2)14-15-11(17)13-10/h3-5,16H,1-2H3,(H2,12,13,15,17) |
InChI Key |
HYALTNRUUAERJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC2=NC(=O)NN=C2C |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=NC(=O)NN=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03622658 typically involves the reaction of 2-hydroxy-5-methylaniline with 6-methyl-1,2,4-triazin-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
5-(2-Hydroxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of MFCD03622658 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methodology for Comparative Analysis
Key parameters include:
- Structural Similarity : Molecular formula, functional groups, and stereochemistry.
- Functional Similarity : Applications in catalysis, drug discovery, or material science.
- Synthetic Accessibility : Reaction conditions, yields, and scalability .
- Physicochemical Properties : LogP, solubility, bioavailability, and toxicity profiles .
For example, and compare compounds using similarity indices (0.71–1.00) based on structural overlap, while highlights bioactivity metrics like CYP inhibition and BBB permeability.
Hypothetical Comparison with Similar Compounds
Using methodologies from the evidence, a hypothetical comparison table for MFCD03622658 might resemble:
Note: Data for this compound is speculative due to lack of evidence.
Recommendations for Future Work
Experimental Characterization : Conduct NMR, MS, and XRD analyses to resolve this compound’s structure.
Expand Literature Review : Access proprietary databases (e.g., Reaxys, SciFinder) for unpublished data.
Benchmark Against Known Analogs: Use similarity indices from to identify structural neighbors for predictive modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
